

# Synthesis Protocol for Trigonostyrin C Analog, Trigonostemine G

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For distribution to: Researchers, scientists, and drug development professionals.

#### **Abstract**

This application note provides a detailed protocol for the total synthesis of Trigonostemine G, a  $\beta$ -carboline alkaloid isolated from Trigonostemon filipes. As a protocol for the synthesis of **Trigonothyrin C** could not be located in the peer-reviewed literature, this protocol for a structurally related alkaloid from the same genus is presented as a representative example. The synthesis of Trigonostemine G is achieved through a three-step process commencing with the nucleophilic addition of a protected 5-hydroxyindole to a 1-formyl- $\beta$ -carboline derivative, followed by an oxidation and a final deprotection step. This protocol is based on the first total synthesis reported by Szabó et al.

## Introduction

The  $\beta$ -carboline alkaloids are a diverse family of natural products known for their wide range of biological activities. Trigonostemine G, isolated from the twigs of Trigonostemon filipes, is a member of this family. The development of a robust synthetic route to Trigonostemine G and its analogs is of significant interest for further investigation of their therapeutic potential. This document outlines a detailed, step-by-step protocol for the laboratory-scale synthesis of Trigonostemine G.

# **Overall Synthetic Scheme**



The total synthesis of Trigonostemine G can be summarized in the following three key steps:

- Nucleophilic Addition: Reaction of 1-formyl-7-methoxy-β-carboline with the lithium salt of 5-(tert-butyldimethylsilyloxy)-1H-indole to form the secondary alcohol intermediate.
- Oxidation: Oxidation of the secondary alcohol to the corresponding ketone using activated manganese dioxide (MnO<sub>2</sub>).
- Deprotection: Removal of the tert-butyldimethylsilyl (TBS) protecting group to yield the final product, Trigonostemine G.

### **Data Presentation**



Step	Intermediat e/Product	Molecular Formula	Molecular Weight ( g/mol )	Yield (%)	Spectrosco pic Data Highlights
1	(5-((tert-butyldimethyl silyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanol	С28Н31N3O3S i	485.66	85	<sup>1</sup> H NMR and <sup>13</sup> C NMR consistent with structure
2	(5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone	C28H29N3O3S i	483.64	97	Appearance of ketone carbonyl in <sup>13</sup> C NMR
3	Trigonostemi ne G	C22H15N3O3	369.38	95	<sup>1</sup> H and <sup>13</sup> C NMR data identical to the natural product

# **Experimental Protocols**

# Step 1: Synthesis of (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanol

#### Materials:

• 5-((tert-butyldimethylsilyl)oxy)-1H-indole



- 1-formyl-7-methoxy-9H-pyrido[3,4-b]indole
- n-Butyllithium (n-BuLi) solution (1.6 M in hexanes)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- To a solution of 5-((tert-butyldimethylsilyl)oxy)-1H-indole (1.1 equivalents) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium solution (1.1 equivalents) dropwise.
- Stir the resulting mixture at -78 °C for 30 minutes.
- Add a solution of 1-formyl-7-methoxy-9H-pyrido[3,4-b]indole (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
- Continue stirring at -78 °C for 2 hours.
- Quench the reaction by the addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

# Step 2: Synthesis of (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-



## yl)methanone

#### Materials:

- (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanol
- Activated Manganese Dioxide (MnO<sub>2</sub>)
- 1,4-Dioxane

#### Procedure:

- To a solution of the alcohol from Step 1 in 1,4-dioxane, add activated MnO2 (10 equivalents).
- Heat the suspension to reflux and stir vigorously for 4 hours.
- After cooling to room temperature, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the ketone.

# **Step 3: Synthesis of Trigonostemine G**

#### Materials:

- (5-((tert-butyldimethylsilyl)oxy)-1H-indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone
- Caesium Fluoride (CsF)
- Acetonitrile (MeCN)

#### Procedure:

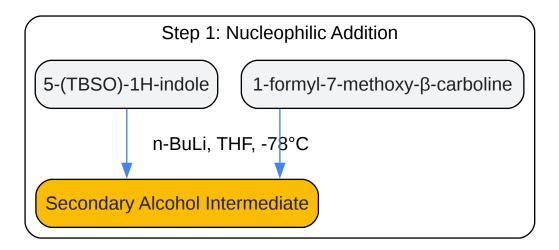
- Dissolve the silyl-protected ketone from Step 2 in acetonitrile.
- Add caesium fluoride (3.0 equivalents) to the solution.

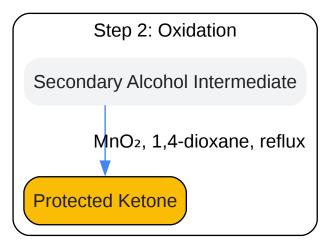


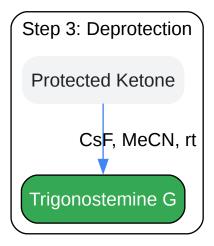
- Stir the reaction mixture at room temperature for 2 hours.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain Trigonostemine G.

# **Visualizations**









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Caption: Total synthesis workflow for Trigonostemine G.

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